5-Benzothiazoleacetic acid, 2-amino-
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Overview
Description
2-(2-aminobenzo[d]thiazol-5-yl)acetic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminobenzo[d]thiazol-5-yl)acetic acid typically involves the condensation of 2-aminobenzothiazole with various acetic acid derivatives. One common method includes the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide . Another method involves the use of ethyl acetoacetate and thiourea under reflux conditions to form the thiazole ring, followed by further functionalization .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable synthetic routes such as the Hantzsch thiazole synthesis, which involves the cyclization of β-ketoesters with thioureas . This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminobenzo[d]thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2-aminobenzo[d]thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 2-(2-aminobenzo[d]thiazol-5-yl)acetic acid involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The compound may also interact with bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor to many benzothiazole derivatives with similar biological activities.
2-aminothiazole: Known for its broad pharmacological spectrum, including anticancer and antimicrobial activities
Uniqueness
2-(2-aminobenzo[d]thiazol-5-yl)acetic acid is unique due to its specific structural features that allow for diverse chemical modifications and its potential for multiple therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry .
Properties
CAS No. |
152149-32-1 |
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Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6-3-5(4-8(12)13)1-2-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) |
InChI Key |
MIAMRILGCZSWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=C(S2)N |
Origin of Product |
United States |
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